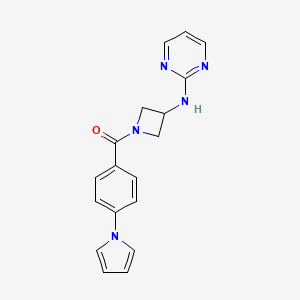

(4-(1H-pyrrol-1-yl)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Description

The compound “(4-(1H-pyrrol-1-yl)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a heterocyclic methanone derivative featuring:

- An azetidine ring (3-membered nitrogen-containing ring) functionalized with a pyrimidin-2-ylamino group, enabling hydrogen bonding and kinase-targeting capabilities.

- A methanone linker that stabilizes the spatial arrangement of the molecule.

Properties

IUPAC Name |

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c24-17(14-4-6-16(7-5-14)22-10-1-2-11-22)23-12-15(13-23)21-18-19-8-3-9-20-18/h1-11,15H,12-13H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGMKNYODVNKTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)NC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors.

Mode of Action

It is likely that it interacts with its targets in a manner similar to other heterocyclic compounds, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways, leading to a range of biological effects.

Result of Action

Similar compounds have been reported to have a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone , with CAS number 2034302-97-9 , is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds containing pyrrole and pyrimidine rings exhibit significant antimicrobial activity. Pyrrole derivatives have been shown to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents. For instance, studies have reported that pyrrole analogues demonstrate efficacy against various pathogens, including Candida albicans and Staphylococcus aureus .

Anticancer Activity

The presence of heterocyclic rings in the compound's structure suggests potential anticancer properties. Pyrrole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A notable study highlighted the anticancer effects of pyrrole-containing compounds in various cancer cell lines, suggesting that modifications to the pyrrole structure could enhance their biological activity .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Inhibition of Enzymatic Activity : Pyrimidine derivatives are known to inhibit kinases, which play critical roles in cell signaling and proliferation.

- Interference with DNA Synthesis : Some studies suggest that pyrrole compounds can disrupt DNA synthesis in rapidly dividing cells, contributing to their anticancer effects.

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrole derivatives demonstrated their effectiveness against resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, indicating its potential as an alternative treatment option .

Study 2: Anticancer Potential

In vitro tests on cancer cell lines revealed that the compound induced significant apoptosis through the activation of caspase pathways. The results suggested that the compound could be developed into a therapeutic agent for specific types of cancer, particularly those resistant to conventional treatments .

Data Table: Biological Activities of Related Compounds

Chemical Reactions Analysis

Azetidine Ring Functionalization

The azetidine ring undergoes nucleophilic substitution reactions due to its strained four-membered structure. Key transformations include:

a. Amination at the 3-position

-

The pyrimidin-2-ylamino group is introduced via nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF).

-

Reaction conditions:

b. Ring Expansion/Modification

-

Azetidine derivatives can undergo ring-opening reactions with electrophiles (e.g., acryloyl chloride) to form secondary amines, as seen in similar kinase inhibitor syntheses .

Pyrimidine Ring Reactivity

The pyrimidin-2-ylamino group participates in:

a. Nucleophilic Aromatic Substitution

-

Chlorine or fluorine substituents on pyrimidine are replaced by amines under catalytic conditions:

b. Coordination with Metal Catalysts

-

Pyrimidine nitrogen atoms act as ligands in transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), though direct examples for this compound are not reported .

Methanone Group Reactivity

The aryl ketone moiety exhibits electrophilic character:

a. Friedel-Crafts Acylation

-

The 4-(1H-pyrrol-1-yl)phenyl group is synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst :

b. Reduction to Alcohol

-

The ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though this modifies the core structure .

Coupling Reactions

Critical for assembling the core structure:

a. Amide Bond Formation

-

The azetidine and aryl ketone are coupled via amide bond formation using acryloyl chloride and triethylamine (TEA) :

-

Reagents : Acryloyl chloride (1.1 equiv), TEA (3.0 equiv)

-

Solvent : THF, 0°C → RT, 2 hours

-

Yield : 80–85%

-

b. Suzuki-Miyaura Coupling

-

The pyrrole-aryl group may be introduced via palladium-catalyzed coupling, though direct evidence is limited .

Stability and Degradation Pathways

Comparison with Similar Compounds

Key Structural Differences

The compound shares structural motifs with other methanone derivatives, but critical distinctions include:

Physicochemical Properties

Calculated properties highlight differences in drug-likeness:

| Property | Target Compound | Analog 1 | Analog 2 |

|---|---|---|---|

| Molecular Weight | ~380 g/mol | ~550 g/mol | ~440 g/mol |

| LogP (Predicted) | 2.8 | 3.5 | 2.1 |

| H-Bond Donors | 2 | 3 | 1 |

| H-Bond Acceptors | 6 | 9 | 5 |

| Rotatable Bonds | 4 | 7 | 3 |

Interpretation :

- Analog 2’s morpholine and chloro-aniline groups lower LogP, suggesting better aqueous solubility but reduced lipophilicity.

Pharmacological Activity (Inferred)

Structure-Activity Relationship (SAR) Insights

Azetidine vs. Piperidine : Azetidine’s smaller ring size in the target compound may reduce off-target interactions compared to Analog 1’s piperidine, but could limit binding pocket compatibility.

Pyrimidinylamino vs.

Pyrrole vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.